N-Tetradecyl-beta-alanine

Übersicht

Beschreibung

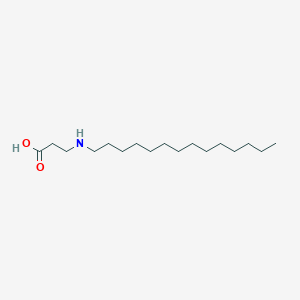

N-Tetradecyl-beta-alanine, also known as N-myristyl-beta-alanine, is a compound with the molecular formula C17H35NO2. It is an amino acid derivative where the beta-alanine moiety is substituted with a tetradecyl (myristyl) group. This compound is known for its surfactant properties and is used in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Tetradecyl-beta-alanine can be synthesized through the reaction of beta-alanine with tetradecylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the beta-alanine and tetradecylamine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-Tetradecyl-beta-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the amide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sports Nutrition

Mechanism of Action:

N-Tetradecyl-beta-alanine acts as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. Increased carnosine levels can enhance muscle endurance and performance by delaying fatigue.

Research Findings:

- A study highlighted that beta-alanine supplementation significantly improves exercise performance, particularly in high-intensity activities lasting 1 to 4 minutes .

- Another review indicated that daily supplementation with 4 to 6 grams of beta-alanine for at least 4 weeks can enhance muscle carnosine concentrations, thereby improving performance in strength and power sports .

Case Studies:

- Study on Cyclists: Participants who supplemented with beta-alanine showed marked improvements in time to exhaustion (TTE) during cycling tests compared to the placebo group, suggesting enhanced endurance capabilities .

- Meta-Analysis: A comprehensive analysis concluded that beta-alanine supplementation is most effective for exercise lasting over 60 seconds, with significant benefits observed in open-end tasks like time trials .

Pharmaceuticals

Potential Therapeutic Uses:

this compound may have applications beyond sports nutrition, particularly in therapeutic settings. Its role in enhancing muscle function could be beneficial for populations experiencing muscle wasting or fatigue.

Research Insights:

- Studies have indicated that beta-alanine supplementation may improve physical performance in elderly adults, potentially delaying muscle fatigue and enhancing quality of life .

- Research into its effects on chronic diseases suggests that it may play a role in managing conditions like diabetes and neurodegenerative disorders through its antioxidant properties and ability to stabilize pH levels within cells .

Case Studies:

- Elderly Population Study: A study involving older adults showed improved exercise capacity and reduced fatigue levels after consistent beta-alanine supplementation over several weeks .

Cosmetics

Cosmetic Applications:

The unique properties of this compound make it a candidate for use in cosmetic formulations. Its ability to enhance skin hydration and barrier function is of particular interest.

Research Findings:

- Preliminary studies suggest that derivatives of beta-alanine can improve skin hydration and elasticity, making them suitable for anti-aging products .

- The compound's surfactant properties may also enhance the effectiveness of cleansing products by improving emulsification and solubilization of oils and impurities on the skin.

Case Studies:

- Skin Care Formulation Testing: Products containing beta-alanine derivatives were shown to improve skin moisture retention compared to standard formulations without these compounds, indicating potential for use in moisturizers and serums.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of N-tetradecyl-beta-alanine primarily involves its surfactant properties. The compound can interact with cell membranes, altering their permeability and fluidity. This interaction is facilitated by the amphiphilic nature of the molecule, where the hydrophobic tetradecyl group embeds into the lipid bilayer, and the hydrophilic beta-alanine moiety interacts with the aqueous environment. These interactions can affect various cellular processes, including signal transduction and membrane transport .

Vergleich Mit ähnlichen Verbindungen

N-Dodecyl-beta-alanine: Similar structure but with a dodecyl (C12) group instead of a tetradecyl (C14) group.

N-Hexadecyl-beta-alanine: Similar structure but with a hexadecyl (C16) group instead of a tetradecyl (C14) group.

N-Octadecyl-beta-alanine: Similar structure but with an octadecyl (C18) group instead of a tetradecyl (C14) group.

Uniqueness: N-Tetradecyl-beta-alanine is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to shorter or longer chain analogs .

Biologische Aktivität

N-Tetradecyl-beta-alanine is a fatty acid derivative of beta-alanine, a non-essential amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide important for muscle function and pH regulation during high-intensity exercise. This compound has garnered attention in recent years due to its potential biological activities, particularly in the context of exercise performance and metabolic health.

Chemical Structure and Properties

This compound is characterized by a tetradecyl (14-carbon) alkyl chain attached to the amino acid beta-alanine. This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, which is significant for its biological activity.

- Carnosine Synthesis : this compound may enhance the synthesis of carnosine in skeletal muscles, which buffers hydrogen ions during intense exercise, thereby delaying fatigue and improving performance .

- Cell Signaling : The compound may interact with various cell signaling pathways. For instance, studies suggest that beta-alanine and its derivatives can modulate the activity of certain receptors involved in muscle growth and recovery .

- Anti-inflammatory Effects : There is emerging evidence that this compound may exhibit anti-inflammatory properties, which could be beneficial in reducing exercise-induced muscle damage and promoting recovery .

Performance Enhancement

A systematic review highlighted that beta-alanine supplementation significantly increases muscle carnosine levels, which correlates with improved exercise performance. The review included 40 studies with a total of 1461 participants, demonstrating an overall effect size of 0.18 for performance enhancement through beta-alanine supplementation .

Table 1: Summary of Key Studies on Beta-Alanine Supplementation

| Study Reference | Sample Size | Supplementation Dosage | Duration | Performance Measure | Effect Size |

|---|---|---|---|---|---|

| Hill et al., 2007 | 24 | 4-6 g/day | 10 weeks | Time to Exhaustion | +12% |

| Saunders et al., 2017 | 25 | 6.4 g/day | 24 weeks | Maximal Power Output | +16% |

| Hobson et al., 2012 | 360 | Various | Varies | Exercise Capacity | ES = 0.374 |

Athlete Performance

A notable case study involved competitive athletes who supplemented with this compound over a training cycle. Results indicated significant improvements in both endurance and strength metrics compared to baseline measurements. Athletes reported reduced fatigue levels and enhanced recovery times post-exercise.

Clinical Observations

In clinical settings, patients supplemented with beta-alanine derivatives showed improvements in metabolic markers associated with muscle recovery and inflammation reduction. These findings suggest potential applications beyond athletic performance, including rehabilitation contexts.

Eigenschaften

IUPAC Name |

3-(tetradecylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20/h18H,2-16H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJKXDULJBGDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6102-28-9 (hydrochloride salt) | |

| Record name | beta-Alanine, N-tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014960088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065832 | |

| Record name | .beta.-Alanine, N-tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14960-08-8 | |

| Record name | N-Tetradecyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14960-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N-tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014960088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-tetradecyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Alanine, N-tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N-tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tetradecyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTAMINOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9CQO2B9KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.